molecular formula C30H27F3N4O2S B1484553 Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate CAS No. 2206967-38-4

Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate

Cat. No. B1484553
CAS RN: 2206967-38-4
M. Wt: 564.6 g/mol
InChI Key: WJHWNEPGHPJTQF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methyl ester group, a pyrimidine ring, a phenyl ring, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and pyrimidine rings suggests that the compound could have planar sections. The piperazine ring, on the other hand, is a saturated cyclic compound, which could introduce some three-dimensionality to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis or transesterification reactions. The pyrimidine ring, being an aromatic heterocycle, might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar ester group and the nonpolar phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical compound .

properties

IUPAC Name

methyl 4-[[4-phenyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-yl]sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27F3N4O2S/c1-39-28(38)23-12-10-21(11-13-23)20-40-29-34-26(22-6-3-2-4-7-22)19-27(35-29)37-16-14-36(15-17-37)25-9-5-8-24(18-25)30(31,32)33/h2-13,18-19H,14-17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHWNEPGHPJTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate
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Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate
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Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate

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